

4-Methylstyrene chemical structure and properties

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An In-Depth Technical Guide to **4-Methylstyrene**: Chemical Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of **4-Methylstyrene** (also known as 4-vinyltoluene), a significant monomer in the production of various polymers and an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical characterization.

Chemical Structure and Identification

4-Methylstyrene is an aromatic hydrocarbon characterized by a styrene molecule substituted with a methyl group at the para position of the benzene ring.

- IUPAC Name: 1-ethenyl-4-methylbenzene
- Synonyms: 4-Vinyltoluene, p-Methylstyrene[1][2]
- CAS Number: 622-97-9[1][2]
- Molecular Formula: C₉H₁₀[1]
- Molecular Weight: 118.18 g/mol [1][2]
- Chemical Structure:

- InChI Key: JLBJTVDPNSHNSKJ-UHFFFAOYSA-N[2]
- SMILES: Cc1ccc(C=C)cc1[2]

Physicochemical Properties

The physical and chemical properties of **4-Methylstyrene** are summarized in the tables below. It is a clear, colorless to light yellow liquid with a characteristic aromatic odor.[3][4] It is flammable and can polymerize if not stabilized or if exposed to heat.[4]

Table 1: Physical Properties of 4-Methylstyrene

Property	Value	References
Melting Point	-34 °C	[1][5]
Boiling Point	170-175 °C	[1][3][5]
Density	0.897 g/mL at 25 °C	[2][3]
Refractive Index (n ²⁰ /D)	1.542	[2][3]
Vapor Pressure	<1 mm Hg at 20 °C	[2][5]
Water Solubility	0.089 g/L	[5]
Solubility	Miscible with benzene.	[3][4]
Appearance	Clear colorless to light yellow liquid	[3][4]

Table 2: Chemical and Safety Properties of 4-Methylstyrene

Property	Value	References
Flash Point	45 °C (113 °F)	[2]
Autoignition Temperature	490 °C (914 °F)	[1]
Explosive Limits	1.1 - 5.2 % (V)	[5]
LogP	3.44 at 25 °C	[3]
Stability	Stable under recommended storage conditions. May polymerize if contaminated or heated.[4][5] Usually shipped with an inhibitor like tert-butyl catechol.[4]	[4][5]
Reactivity	May react vigorously with strong oxidizing agents.[4] May react exothermically with reducing agents to release hydrogen gas.[4] Can undergo exothermic addition polymerization in the presence of catalysts or initiators.[4]	[4]
Incompatible Materials	Strong oxidizing agents, strong acids, peroxides.	[1]
Hazardous Decomposition	Carbon monoxide (CO), Carbon dioxide (CO ₂).	[1]

Synthesis of 4-Methylstyrene

4-Methylstyrene can be synthesized through various methods. Two common laboratory-scale and industrial methods are the Wittig reaction and the dehydrogenation of 4-ethyltoluene.

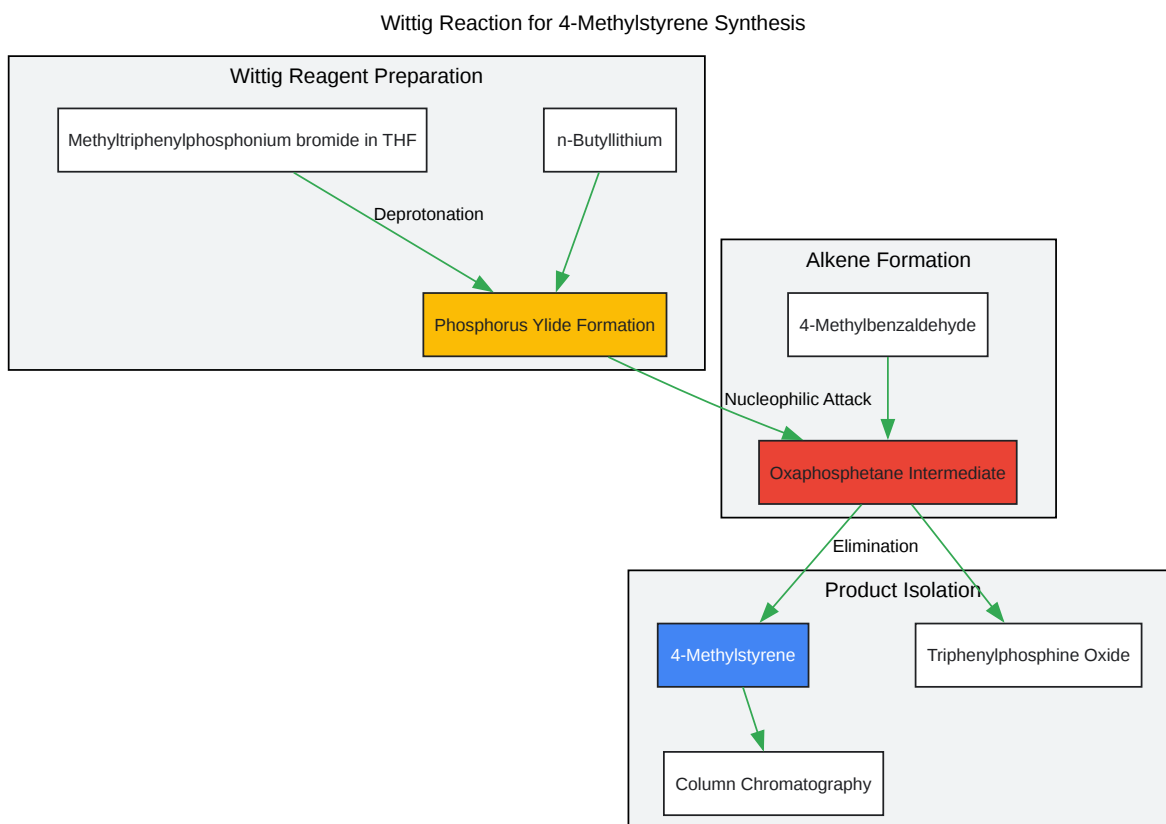
Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones.[6] For **4-methylstyrene**, the reaction involves the interaction of a phosphorus ylide

with 4-methylbenzaldehyde.

- Preparation of the Wittig Reagent:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a strong base such as n-butyllithium (1.0 equivalent) dropwise while stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.
- Reaction with 4-Methylbenzaldehyde:
 - Cool the ylide solution back to 0 °C.
 - Add a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the aldehyde.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.

- The crude product will contain triphenylphosphine oxide as a byproduct. Purify the **4-methylstyrene** by column chromatography on silica gel using a non-polar eluent such as hexane.



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A diagram illustrating the key steps in the synthesis of **4-methylstyrene** via the Wittig reaction.

Dehydrogenation of 4-Ethyltoluene

Industrially, **4-methylstyrene** is often produced by the catalytic dehydrogenation of 4-ethyltoluene, a process analogous to the production of styrene from ethylbenzene.^{[7][8]} This reaction is typically carried out at high temperatures over a metal oxide catalyst.

- Reactor Setup:

- A fixed-bed reactor is packed with a suitable catalyst, commonly an iron oxide-based catalyst promoted with potassium oxide.[7]
- The reactor is heated to the reaction temperature, typically in the range of 550-650 °C.
- Reaction:
 - A feed stream of 4-ethyltoluene is vaporized and mixed with superheated steam.[7] The steam serves as a heat source and helps to shift the equilibrium towards the products, as well as preventing coke formation on the catalyst.[7]
 - The gaseous mixture is passed through the heated catalyst bed.
- Product Separation:
 - The product stream exiting the reactor contains **4-methylstyrene**, unreacted 4-ethyltoluene, hydrogen, and other byproducts.
 - The mixture is cooled and condensed.
 - The organic layer is separated from the aqueous layer.
 - Fractional distillation is used to separate the **4-methylstyrene** from the unreacted starting material and byproducts.

Key Reactions and Applications

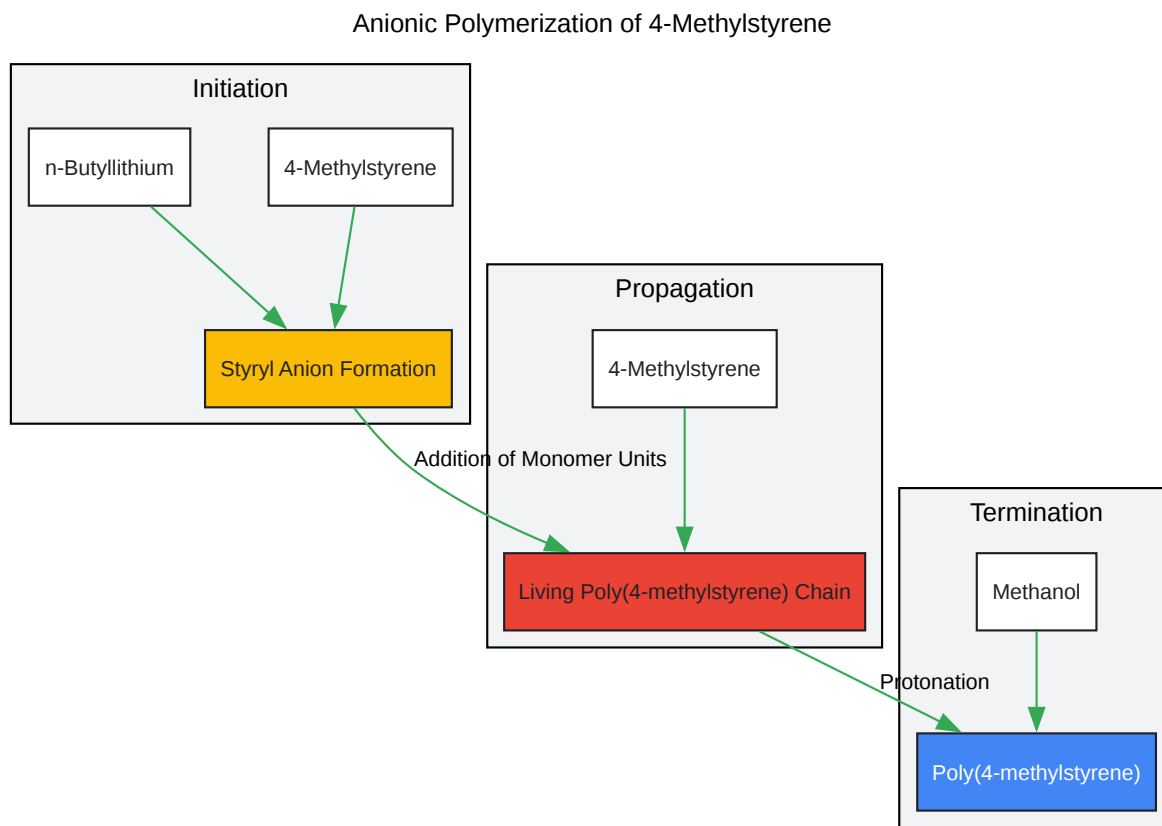
4-Methylstyrene is a versatile monomer and intermediate. Its primary application is in the production of polymers.

Polymerization

4-Methylstyrene can undergo polymerization to form poly(**4-methylstyrene**). This can be achieved through various methods, including anionic polymerization, which allows for good control over the polymer's molecular weight and polydispersity.[9]

- Reagent Purification:

- **4-Methylstyrene** must be rigorously purified to remove inhibitors and other impurities. This typically involves washing with aqueous NaOH, followed by water, drying over a suitable agent (e.g., CaH_2), and distillation under reduced pressure.
- The solvent (e.g., THF) must be freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl).
- Polymerization:
 - In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, the purified solvent is distilled in.
 - The reactor is cooled to a low temperature (e.g., $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath).
 - A solution of the initiator, such as n-butyllithium in hexane, is added via syringe.
 - The purified **4-methylstyrene** monomer is then added slowly to the initiator solution. The reaction is often indicated by a color change.
 - The polymerization is allowed to proceed for a set time, typically several hours.
- Termination and Isolation:
 - The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.
 - The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
 - The precipitated poly(**4-methylstyrene**) is collected by filtration, washed with more non-solvent, and dried under vacuum.



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A diagram showing the main stages of anionic polymerization of **4-methylstyrene**.

Other Applications

Beyond polymerization, **4-methylstyrene** is used as:

- An intermediate in the production of paint and coating additives.^[4]
- A ligand in the preparation of organometallic complexes.^[4]
- A reactant in Heck coupling reactions.^[4]

Analytical Characterization

The structure and purity of **4-Methylstyrene** are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for the structural elucidation of **4-methylstyrene**, providing information about the different proton environments in the molecule.

- Sample Preparation:
 - Prepare a solution by dissolving approximately 5-10 mg of **4-methylstyrene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Acquire the ^1H NMR spectrum. Typical parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1 second.^[10]
- Data Analysis:
 - Process the raw data (FID) by applying a Fourier transform.
 - Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts and coupling patterns to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **4-methylstyrene** by measuring the absorption of infrared radiation.

- Sample Preparation (Neat Liquid):
 - Place a drop of liquid **4-methylstyrene** onto a salt plate (e.g., NaCl or KBr).

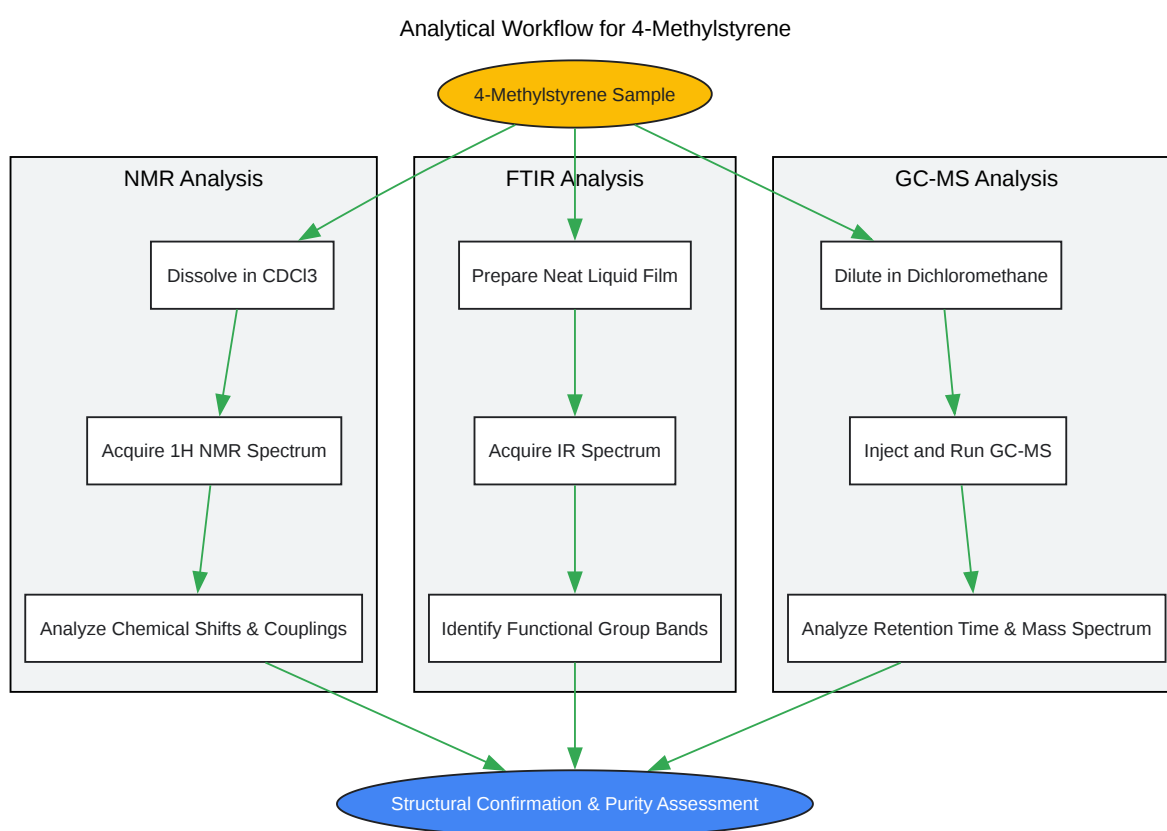
- Place a second salt plate on top to create a thin liquid film.[\[11\]](#)
- Data Acquisition:
 - Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[\[12\]](#)
- Data Analysis:
 - The resulting spectrum will show absorption bands corresponding to the various vibrational modes of the molecule, such as C-H stretches of the aromatic ring and vinyl group, C=C stretching of the vinyl group and the aromatic ring, and C-H bending vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of **4-methylstyrene** and to identify any impurities.

- Sample Preparation:
 - Prepare a dilute solution of **4-methylstyrene** in a volatile organic solvent such as dichloromethane or hexane (e.g., approximately 10 µg/mL).[\[13\]](#)
- Data Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.
 - The sample is vaporized and separated on a capillary GC column (e.g., a non-polar column).[\[14\]](#)
 - The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Data Analysis:
 - The gas chromatogram shows the retention time of **4-methylstyrene** and any impurities.
 - The mass spectrum of the main peak can be compared to a library spectrum to confirm the identity of **4-methylstyrene**. The mass spectra of any impurity peaks can be used for their identification.



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A flowchart outlining the typical analytical workflow for the characterization of **4-methylstyrene**.

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